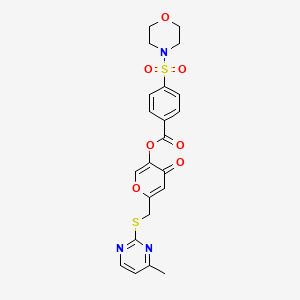

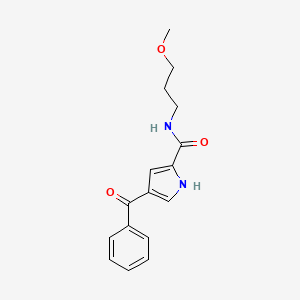

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo reactions like alkylation, acylation, or halogenation. The benzoate group could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge of the molecule would all influence its properties. These could include things like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Antibacterial Activity

This compound has been investigated for its antibacterial properties. In vitro studies evaluated its effectiveness against both gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). Comparisons were made with the corresponding ligands, and the results indicated enhanced antibacterial activity for the metal complexes formed with palladium .

Antifungal Activity

The same compound was also tested for antifungal efficacy. In vitro antifungal evaluations were conducted against two fungal strains: Candida albicans and Saccharomyces cerevisiae. The metal complexes exhibited improved antifungal activity compared to the parent hydrazones .

Interaction with Bovine Serum Albumin (BSA)

Fluorescence spectroscopy studies explored the interaction between the ligands and their Pd(II) complexes with bovine serum albumin (BSA). Interestingly, the complexes demonstrated stronger binding affinity to BSA proteins than their corresponding ligands. This interaction with BSA could have implications for drug delivery and bioavailability .

Potential as Anticancer Agents

While not explicitly mentioned in the cited study, it’s worth considering that palladium complexes have shown promise as potential anticancer agents. Further research could explore the compound’s cytotoxic effects on cancer cells and its mechanism of action .

Material Science Applications

Given the presence of pyrimidine scaffolds, this compound might find applications in material science. Pyrimidine-based molecules have been utilized in various materials, including polymers, liquid crystals, and organic semiconductors .

Inhibitors of Specific Enzymes or Pathways

Considering the structural features, this compound could be investigated as an inhibitor of specific enzymes or pathways. Researchers might explore its effects on targets such as kinases, proteases, or other biomolecules involved in disease pathways .

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets like enzymes or receptors. The pyrimidine ring is a common structure in many biological molecules, like nucleotides, and could potentially interact with biological systems .

将来の方向性

特性

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7S2/c1-15-6-7-23-22(24-15)33-14-17-12-19(26)20(13-31-17)32-21(27)16-2-4-18(5-3-16)34(28,29)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXVCXXWQCHODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)

![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)

![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2843137.png)

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)